molecular formula C16H13N3O4-2 B10859356 Mefenidil fumarate CAS No. 83153-38-2

Mefenidil fumarate

Cat. No.: B10859356
CAS No.: 83153-38-2
M. Wt: 311.29 g/mol
InChI Key: BACLFYJGAMBEIX-WLHGVMLRSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mefenidil fumarate involves the reaction of 5-methyl-2-phenylimidazole-4-acetonitrile with fumaric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired fumarate salt. The process involves dissolving the reactants in a suitable solvent and allowing the reaction to proceed at a specific temperature and pressure .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to obtain the desired fumarate salt .

Chemical Reactions Analysis

Types of Reactions: Mefenidil fumarate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Mefenidil fumarate exerts its effects by selectively dilating cerebral blood vessels. The exact mechanism involves the modulation of vascular smooth muscle tone, leading to increased blood flow to the brain. The compound does not stimulate oxygen uptake, making it a unique vasodilator. The molecular targets and pathways involved include the modulation of beta-adrenergic receptors and other vascular receptors .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness of Mefenidil Fumarate: this compound is unique due to its selective cerebral vasodilatory effects without significant systemic vasodilation. This property makes it particularly valuable in neurovascular research and potential therapeutic applications .

Properties

83153-38-2

Molecular Formula

C16H13N3O4-2

Molecular Weight

311.29 g/mol

IUPAC Name

(E)-but-2-enedioate;2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile

InChI

InChI=1S/C12H11N3.C4H4O4/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10;5-3(6)1-2-4(7)8/h2-6H,7H2,1H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/p-2/b;2-1+

InChI Key

BACLFYJGAMBEIX-WLHGVMLRSA-L

Isomeric SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)CC#N.C(=C/C(=O)[O-])\C(=O)[O-]

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)CC#N.C(=CC(=O)[O-])C(=O)[O-]

Origin of Product

United States

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